molecular formula C12H18N2O2 B2469060 Methyl 4-amino-3-(butylamino)benzoate CAS No. 597562-39-5

Methyl 4-amino-3-(butylamino)benzoate

Cat. No. B2469060
M. Wt: 222.288
InChI Key: SXOVLCJDICCMPF-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(butylamino)benzoate” is a chemical compound with the CAS Number: 597562-39-5 . It has a molecular weight of 222.29 and its IUPAC name is methyl 4-amino-3-(butylamino)benzoate . The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-(butylamino)benzoate” is 1S/C12H18N2O2/c1-3-4-7-14-11-8-9 (12 (15)16-2)5-6-10 (11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis Processes and Chemical Reactions

  • Synthesis Techniques : Methyl 4-amino-3-(butylamino)benzoate is synthesized through various chemical processes. For instance, Taylor et al. (1996) demonstrated a method involving the carbonation of N,N-bis(trimethylsilyl)aniline to produce 4-Amino[7-14C]benzoic acid, which is a key intermediate in synthesizing methyl 4-amino-3-(butylamino)benzoate (Taylor et al., 1996).
  • Chemical Modifications : The compound has been utilized in various chemical modifications. Arslan et al. (2004) reported the synthesis of a benzimidazole compound using methyl 4-amino-3-(butylamino)benzoate, highlighting its utility in creating complex molecular structures (Arslan et al., 2004).

Applications in Organic Chemistry and Drug Development

  • Enaminone Anticonvulsant Activity : Scott et al. (1993) explored methyl 4-amino-3-(butylamino)benzoate derivatives for their potential anticonvulsant properties in medicinal chemistry (Scott et al., 1993).
  • Aminopyrrolidine Synthesis : Davies et al. (2007) utilized methyl 4-amino-3-(butylamino)benzoate in the synthesis of aminopyrrolidines, a class of compounds with significant applications in drug development (Davies et al., 2007).
  • Anticancer Drug Development : Gamage et al. (1997) reported a synthesis method for acridine-4-carboxylic acids from methyl 4-amino-3-(butylamino)benzoate, which are key intermediates in the production of anticancer drugs (Gamage et al., 1997).

Biological and Pharmacological Research

  • Antimicrobial Agent Evaluation : Sahoo et al. (2010) synthesized a series of 1,2,4-triazole derivatives using methyl 4-amino-3-(butylamino)benzoate, testing them as potential antimicrobial agents (Sahoo et al., 2010).

Safety And Hazards

The safety information for “Methyl 4-amino-3-(butylamino)benzoate” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 4-amino-3-(butylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVLCJDICCMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(butylamino)benzoate

Synthesis routes and methods

Procedure details

A solution of methyl 3-(butylamino)-4-nitrobenzoate (1.1 g) and 10% Pd/C (110 mg) in methanol (20 mL) was shaken under an atmosphere of hydrogen at 50 psi for 2 h. The mixture was filtered through diatomaceous earth, and concentrated under reduced pressure to provide 940 mg of the title compound: 1H NMR (300 MHz, DMSO-d6) δ 7.13, 6.94, 6.52, 3.72, 3.02, 1.60, 1.42, 0.93.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mg
Type
catalyst
Reaction Step One

Citations

For This Compound
1
Citations
Q Wang, JC Hsiao, N Yardeny, HC Huang, CM O'Mara… - Cell reports, 2023 - cell.com
The danger signals that activate the related nucleotide-binding domain leucine-rich repeat pyrin domain-containing 1 (NLRP1) and caspase activation and recruitment domain-…
Number of citations: 13 www.cell.com

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